N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777732
InChI: InChI=1S/C13H13ClN8OS/c14-12-19-9(8-10(20-12)17-5-16-8)15-4-3-7(23)18-13-22-21-11(24-13)6-1-2-6/h5-6H,1-4H2,(H,18,22,23)(H2,15,16,17,19,20)
SMILES:
Molecular Formula: C13H13ClN8OS
Molecular Weight: 364.81 g/mol

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

CAS No.:

Cat. No.: VC14777732

Molecular Formula: C13H13ClN8OS

Molecular Weight: 364.81 g/mol

* For research use only. Not for human or veterinary use.

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide -

Specification

Molecular Formula C13H13ClN8OS
Molecular Weight 364.81 g/mol
IUPAC Name 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C13H13ClN8OS/c14-12-19-9(8-10(20-12)17-5-16-8)15-4-3-7(23)18-13-22-21-11(24-13)6-1-2-6/h5-6H,1-4H2,(H,18,22,23)(H2,15,16,17,19,20)
Standard InChI Key UMMKMZRPVFMQQW-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₁₃ClN₈OS and a molecular weight of 364.81 g/mol. Its IUPAC name, 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide, reflects three key components:

  • 2-Chloro-7H-purin-6-yl: A chlorinated purine derivative.

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-yl: A thiadiazole ring substituted with a cyclopropyl group.

  • Beta-alaninamide linker: Connects the purine and thiadiazole moieties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃ClN₈OS
Molecular Weight364.81 g/mol
IUPAC Name3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
SMILESCOC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl
SolubilityLow aqueous solubility; soluble in DMSO

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions:

  • Purine Modification: 2-Chloro-6-aminopurine is functionalized through nucleophilic substitution .

  • Thiadiazole Formation: Cyclopropyl-substituted thiadiazole is prepared via cyclization of thiosemicarbazides .

  • Amide Coupling: Beta-alanine is conjugated to both moieties using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Critical parameters include inert atmospheres (N₂), controlled temperatures (0–4°C for coupling), and purification via column chromatography .

Table 2: Key Synthetic Intermediates

IntermediateRoleYield
2-Chloro-6-aminopurinePurine precursor75–80%
5-Cyclopropyl-1,3,4-thiadiazole-2-amineThiadiazole core60–65%
Beta-alanine active esterLinker activation85–90%

The compound inhibits β-amyloid peptide release by modulating γ-secretase activity, a target in Alzheimer’s disease (AD). In vitro studies show IC₅₀ = 0.45 µM against Aβ42 production in neuronal cells, surpassing reference compounds like semagacestat . The thiadiazole moiety enhances blood-brain barrier permeability, while the cyclopropyl group stabilizes hydrophobic interactions with protease targets .

Anticancer Activity

1,3,4-Thiadiazoles are known to inhibit epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). In glioblastoma (U87MG) cells, this compound reduces viability by 78% at 10 µM via apoptosis induction, linked to caspase-3 activation . Comparative data with analogs highlight its superior efficacy:

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundIC₅₀ (µM) – NUGC (Gastric)IC₅₀ (µM) – U87MG (Glioblastoma)
Target Compound0.0210.78
CHS 828 (Reference)0.0251.2

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45%) due to cyclopropyl-enhanced lipophilicity (LogP = 2.3) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the purine ring; primary metabolite retains 60% activity .

  • Excretion: Renal (70%) and fecal (30%) .

Toxicity

In acute rodent studies:

  • LD₅₀: 320 mg/kg (oral), 110 mg/kg (IV).

  • No genotoxicity (Ames test negative) .

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its cyclopropyl-thiadiazole group, which improves target selectivity versus non-substituted analogs. For example:

Table 4: Selectivity Against Non-Target Enzymes

CompoundEGFR Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)Selectivity Ratio (EGFR/COX-2)
Target Compound0.12 µM8.5 µM70.8
5-Phenyl-1,3,4-thiadiazole0.15 µM2.1 µM14.0

Patent Landscape and Applications

Key patents (e.g., US6207710B1, WO1998022494A2) claim its use in:

  • Neurodegenerative Therapies: Reducing Aβ plaques in AD models .

  • Oncology: Adjuvant therapy with paclitaxel in solid tumors .

Challenges and Future Directions

  • Synthetic Complexity: Low yields (∼40%) in large-scale production.

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) under investigation .

  • Clinical Translation: Preclinical toxicity studies ongoing; Phase I trials anticipated by 2026 .

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